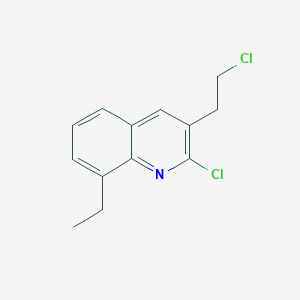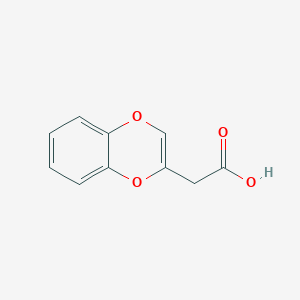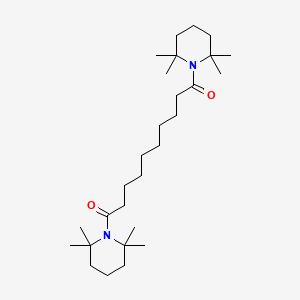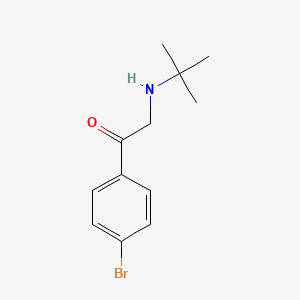![molecular formula C22H18FN3O4 B15173284 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan CAS No. 918440-81-0](/img/structure/B15173284.png)
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is a synthetic compound that combines the structural features of quinoline and tryptophan. The incorporation of a fluorine atom and a quinoline moiety into the tryptophan structure enhances its biological activity and provides unique properties that make it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan typically involves multiple steps, including the introduction of the fluorine atom, the formation of the quinoline moiety, and the coupling with L-tryptophan. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom into the quinoline ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Quinoline Formation: Synthesis of the quinoline moiety through cyclization reactions involving aniline derivatives and carbonyl compounds.
Coupling with L-Tryptophan: The final step involves coupling the fluorinated quinoline with L-tryptophan using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanisms.
Biology: Studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the quinoline moiety can inhibit enzyme activity by interfering with the enzyme’s active site. The compound may also modulate signaling pathways by binding to receptors and altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and a quinoline moiety, known for their antibacterial activity.
Quinoline Derivatives: Compounds with a quinoline core structure, used in various therapeutic applications.
Fluorinated Amino Acids: Amino acids with a fluorine atom, studied for their unique biochemical properties.
Uniqueness
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is unique due to its combination of a fluorinated quinoline and L-tryptophan, providing a distinct set of biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
918440-81-0 |
|---|---|
Formule moléculaire |
C22H18FN3O4 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
(2S)-3-(5-fluoro-1H-indol-3-yl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18FN3O4/c23-16-5-6-19-17(9-16)15(11-25-19)8-20(21(27)28)26-22(29)30-12-13-7-14-3-1-2-4-18(14)24-10-13/h1-7,9-11,20,25H,8,12H2,(H,26,29)(H,27,28)/t20-/m0/s1 |
Clé InChI |
IRHYNOVXYXYKMN-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)

![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)



![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate](/img/structure/B15173295.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
